2-(Tetrahydro-3-furanyl)ethanol
Overview
Description
2-(Tetrahydro-3-furanyl)ethanol, also known by its synonyms such as 2-(oxolan-3-yl)ethanol and 2-(Tetrahydrofuran-3-yl)ethanol, is an organic compound with the molecular formula C6H12O2 . It is a colorless liquid.
Synthesis Analysis
The synthesis of 2-(Tetrahydro-3-furanyl)ethanol and similar compounds has been a subject of research. For instance, asymmetric construction of pharmacologically interesting tetrahydrofuranyl spirooxindole frameworks has been achieved through organocatalytic [3+2] annulations of the readily available 3-hydroxyoxindoles and pyrrolidone-derived cyclic ketolactams .Molecular Structure Analysis
The molecular weight of 2-(Tetrahydro-3-furanyl)ethanol is 116.16 g/mol . The IUPAC name is 2-(oxolan-3-yl)ethanol . The InChI string is InChI=1S/C6H12O2/c7-3-1-6-2-4-8-5-6/h6-7H,1-5H2 . The Canonical SMILES representation is C1COCC1CCO .Physical And Chemical Properties Analysis
The compound has a molecular weight of 116.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 116.083729621 g/mol . The topological polar surface area is 29.5 Ų . The heavy atom count is 8 .Scientific Research Applications
Summary of the Application
“2-(Tetrahydro-3-furanyl)ethanol” (also known as THF-E) has been used in the switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol .
Methods of Application
The experiment involved the use of RANEY® nickel as a heterogeneous catalyst for the reductive amination of furfuryl alcohol to tetrahydrofurfurylamine and furfurylamine . The reaction was made switchable by either adding or not adding 1.0 MPa H2 into the reaction bulk .
Results or Outcomes
After optimizing the reaction conditions, a yield of 94.0% for tetrahydrofurfurylamine and 78.8% for furfurylamine was obtained . The study also found that an excess amount of H2 in the reaction bulk leads to the deep hydrogenation of the furan ring, while an insufficient amount of H2 leads to the formation of Ni3N and the deactivation of the catalyst .
Bio-based Materials
Summary of the Application
“2-(Tetrahydro-3-furanyl)ethanol” is a type of furan platform chemical (FPC) that can be derived from biomass . FPCs have a wide range of applications in the production of bio-based materials .
Methods of Application
The production of FPCs involves the conversion of biomass into furfural and 5-hydroxy-methylfurfural, which can then be further processed into a variety of other chemicals . The specific methods and parameters would depend on the type of biomass used and the desired end product .
Results or Outcomes
The use of FPCs in the production of bio-based materials has the potential to significantly reduce the chemical industry’s reliance on traditional resources such as crude oil . This could lead to more sustainable and environmentally friendly manufacturing processes .
Specialty Solvent and Synthetic Intermediate
Summary of the Application
“2-(Tetrahydro-3-furanyl)ethanol” is used as a specialty solvent and synthetic intermediate .
Methods of Application
As a solvent, “2-(Tetrahydro-3-furanyl)ethanol” can be used to dissolve a wide range of substances. As a synthetic intermediate, it can be used in the production of other chemicals .
Results or Outcomes
The use of “2-(Tetrahydro-3-furanyl)ethanol” as a solvent and synthetic intermediate can facilitate various chemical reactions and manufacturing processes .
Chiral Furan Synthesis
Summary of the Application
“2-(Tetrahydro-3-furanyl)ethanol” can be used in the synthesis of chiral furans . Chiral furans are important in the field of medicinal chemistry due to their presence in a variety of bioactive compounds .
Methods of Application
The synthesis of chiral furans involves a variety of reactions applicable to furan platform chemicals (FPCs), including "2-(Tetrahydro-3-furanyl)ethanol" . The specific methods and parameters would depend on the desired end product .
Results or Outcomes
The use of “2-(Tetrahydro-3-furanyl)ethanol” in the synthesis of chiral furans can lead to the production of a wide range of bioactive compounds . This could have significant implications for the development of new drugs and therapies .
3,4-Dihydropyran Synthesis
Summary of the Application
“2-(Tetrahydro-3-furanyl)ethanol” can be used as a synthetic intermediate in the production of 3,4-dihydropyran .
Methods of Application
The synthesis of 3,4-dihydropyran involves the use of “2-(Tetrahydro-3-furanyl)ethanol” as a synthetic intermediate . The specific methods and parameters would depend on the desired end product .
Results or Outcomes
The use of “2-(Tetrahydro-3-furanyl)ethanol” in the synthesis of 3,4-dihydropyran can facilitate various chemical reactions and manufacturing processes .
properties
IUPAC Name |
2-(oxolan-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-3-1-6-2-4-8-5-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNHEBUGYPWWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456039 | |
Record name | 2-(Tetrahydro-3-furanyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydro-3-furanyl)ethanol | |
CAS RN |
130990-25-9 | |
Record name | 2-(Tetrahydro-3-furanyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxolan-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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